2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Description
Chemical Nomenclature and Structural Identification
The systematic IUPAC name for this compound, 2,4-dioxo-10-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile , reflects its intricate spirocyclic framework. Its molecular formula, C₁₃H₁₂F₃N₃O₂ , corresponds to a molecular weight of 299.25 g/mol . The structure comprises a bicyclic system where a piperidine-2,4-dione ring (3-azaspiro[5.5]undecane) is fused to a cyclohexane moiety at the spiro carbon (C8). Two nitrile groups (-C≡N) occupy positions 1 and 5, while a trifluoromethyl (-CF₃) group is appended to the cyclohexane ring at position 8.
Structural identifiers include:
- SMILES :
C1CC(CC2(C1)C(C(=O)NC(=O)C2C#N)C#N)C(F)(F)F - InChIKey :
QCJGSFGIQVZCKD-UHFFFAOYSA-N - Canonical SMILES :
C1CC(CC2(C1)C(C(=O)NC(=O)C2C#N)C#N)C(F)(F)F
The spirocyclic core imposes significant steric constraints, while the electron-withdrawing nitrile and trifluoromethyl groups influence electronic distribution and intermolecular interactions. X-ray crystallography or NMR spectroscopy would typically resolve the spatial arrangement, though such data are not publicly available for this specific compound.
Historical Context of Spirocyclic Dicarbonitrile Derivatives
Spirocyclic dicarbonitriles emerged as a niche interest in the mid-20th century but gained prominence in the 21st century due to their three-dimensional complexity and high Fsp³ character , which correlates with improved drug-likeness. Early examples like spironolactone (1959) demonstrated the therapeutic potential of spirocycles, while later innovations such as irbesartan (1997) highlighted their utility in modulating biological targets.
The dicarbonitrile motif, as seen in this compound, often serves dual roles:
- Synthetic handle : Nitriles participate in cycloadditions, reductions, and nucleophilic substitutions.
- Pharmacophore component : They enhance binding affinity through dipole interactions or hydrogen bonding.
Synthetic routes to related spirocyclic dicarbonitriles frequently employ:
Significance of Trifluoromethyl Groups in Heterocyclic Chemistry
The trifluoromethyl group in this compound exemplifies its strategic value in medicinal chemistry. Key effects include:
- Electron-withdrawing induction : The -CF₃ group withdraws electrons via its strong σ-inductive effect, polarizing adjacent bonds and modulating reactivity.
- Metabolic stability : Fluorine’s electronegativity and small atomic radius resist oxidative degradation, prolonging half-life.
- Lipophilicity enhancement : The -CF₃ group increases logP, improving membrane permeability while maintaining solubility via dipole interactions.
In spirocyclic systems, the -CF₃ group often occupies axial positions to minimize steric clashes, as seen in analogous compounds like fenspiride . This positioning can preorganize the molecule for target binding, reducing entropy penalties during molecular recognition.
The synergy between the spirocyclic scaffold and -CF₃ group in this compound suggests potential applications in:
- Kinase inhibition : Spirocycles’ rigidity complements ATP-binding pockets.
- Protease targeting : Nitriles act as electrophilic warheads for covalent inhibition.
Properties
CAS No. |
21680-48-8 |
|---|---|
Molecular Formula |
C13H12F3N3O2 |
Molecular Weight |
299.25 g/mol |
IUPAC Name |
2,4-dioxo-10-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)7-2-1-3-12(4-7)8(5-17)10(20)19-11(21)9(12)6-18/h7-9H,1-4H2,(H,19,20,21) |
InChI Key |
QCJGSFGIQVZCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)C(C(=O)NC(=O)C2C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
NSC 103189 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that retain the core structure of NSC 103189 while exhibiting different chemical properties.
Scientific Research Applications
NSC 103189 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its chemical behavior. In biology, it has been investigated for its role in cellular processes and its potential as a therapeutic agent. In medicine, NSC 103189 is being explored for its potential to treat certain diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of NSC 103189 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.
Comparison with Similar Compounds
Key Structural Differences
The trifluoromethyl group at position 8 distinguishes this compound from other spiro[5.5]undecane derivatives. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP compared to the non-fluorinated parent compound, enhancing membrane permeability.
- Solubility : Polar groups (-CN, =O) counterbalance -CF₃'s hydrophobicity, but aqueous solubility is likely lower than analogs like the dihydroxy derivatives in .
Biological Activity
2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile (CAS No. 21680-48-8) is a unique spiro compound characterized by its bicyclic structure, which includes a cyclohexane ring fused with a heterocyclic ring containing nitrogen and oxygen atoms. The trifluoromethyl group at the 8-position enhances its chemical properties and potential biological activities. Despite limited direct studies on this specific compound, its structural analogs have demonstrated significant pharmacological effects.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 299.25 g/mol. The compound exhibits various chemical behaviors, including oxidation and substitution reactions, which are essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 21680-48-8 |
| Molecular Formula | CHFNO |
| Molecular Weight | 299.25 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 527.8 °C |
| Flash Point | 273 °C |
Biological Activity
While specific studies on the biological activity of this compound are sparse, related azaspiro compounds have shown various pharmacological effects:
- Antimicrobial Activity : Similar compounds have been reported to exhibit significant antimicrobial properties against various bacteria and fungi.
- Anticancer Potential : Some azaspiro compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer treatment.
- Enzyme Inhibition : Certain derivatives have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic strategies.
Case Studies
A few relevant studies highlight the potential of structurally similar compounds:
- Study on Azaspiro Compounds : Research indicates that azaspiro derivatives can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This suggests that this compound may possess similar inhibitory properties.
- Anticancer Activity : A study focusing on azaspiro compounds equipped with diterpenoid substituents showed promising results in inhibiting cancer cell proliferation . This opens avenues for further exploration of the anticancer potential of the target compound.
The exact mechanism of action for this compound has not been fully elucidated; however, it is hypothesized that the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved binding affinity to biological targets.
Q & A
Q. What synthetic routes are effective for producing 2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile?
The compound can be synthesized via multi-component reactions involving cyclohexanone derivatives, malononitrile, and trifluoromethyl-containing reagents. A key method involves base-catalyzed cyclization in ethanol with KOH or NaOEt, similar to the synthesis of structurally related spiro compounds . Optimization of reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios of reactants is critical to minimize side products like 2,4-diamino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile, which may form under acidic conditions .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving non-planar spiro ring systems. The program handles high torsional angles and potential twinning via commands like
TWINandBASF. - NMR/IR spectroscopy : Compare experimental H/C NMR and IR spectra with computational predictions (e.g., DFT calculations) to validate functional groups like the trifluoromethyl (-CF) and dioxo moieties .
Q. What are the key physicochemical properties to characterize for this compound?
Prioritize determining:
- Solubility : Use shake-flask methods with HPLC quantification across solvents (e.g., DMSO, ethanol).
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds.
- Acid dissociation constant (pKa) : Employ potentiometric titration in aqueous-organic mixtures .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in reactions?
The -CF group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the spiro core. Steric hindrance from the trifluoromethyl moiety can slow nucleophilic attacks at the 8-position. Computational studies (e.g., DFT with B3LYP/6-311++G(d,p)) can map electrostatic potential surfaces to predict reactive sites .
Q. What strategies resolve contradictions between experimental and computational spectral data?
Q. How can the puckering dynamics of the spiro ring system be analyzed quantitatively?
Apply Cremer-Pople parameters to describe ring puckering via X-ray data. For the 6-membered rings in the spiro system, calculate puckering amplitudes (, ) and phase angles () using software like CrystalExplorer . Compare with related spiro compounds (e.g., 3-thio-2,4-diazaspiro[5.5]undecane-1,3,5-trione) to identify conformational trends .
Q. What computational methods predict the compound’s stability and reactivity?
- Molecular dynamics (MD) simulations : Assess thermal stability by simulating decomposition pathways at elevated temperatures.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Benchmark against crystallographic bond lengths and angles .
Q. How can one-pot synthesis reduce step complexity while maintaining yield?
Adapt methodologies from analogous spiro compounds, such as coupling cyclocondensation and trifluoromethylation in a single pot. For example, use a tandem Knoevenagel-Michael addition followed by in situ cyclization, as demonstrated for 3,3-dimethyl-diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane derivatives . Optimize catalyst systems (e.g., piperidine/acetic acid) to suppress side reactions .
Methodological Notes
- Crystallographic refinement : For twinned crystals, employ the
HKLF 5format in SHELXL to merge overlapping reflections . - Synthetic reproducibility : Document reaction conditions meticulously (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Data validation : Cross-reference spectral and crystallographic data with databases like Cambridge Structural Database (CSD) to confirm novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
